Anethole trithione
Overview
Description
Anethole trithione is an organosulfur compound, specifically a dithiole-thione derivative. It is used primarily in the treatment of dry mouth (xerostomia) and has been studied for its potential in cancer treatment . The compound is known for its ability to increase salivary secretion and has various other therapeutic applications .
Mechanism of Action
Target of Action
Anethole trithione (ATT) is a small molecule that has a broad range of unique functions . It primarily targets the secretory cells of the salivary glands and has been found to increase salivary secretion . It also demonstrates an ability to inhibit carcinogenesis by increasing the activity of electrophile detoxification enzymes .
Mode of Action
This compound interacts with its targets by enhancing the secretion of saliva in patients experiencing dry mouth . It also inhibits carcinogenesis by increasing the activity of electrophile detoxification enzymes . The specific mechanisms of action for these activities have yet to be formally elucidated .
Biochemical Pathways
This compound modulates several molecular pathways implicated in the pathogenesis of metabolic syndrome (MetS). It has the potential to effectively protect against the key features of MetS via various mechanisms, including antioxidant and anti-inflammatory effects, stimulating insulin secretion from β-cells, mediating oxidative stress, modulation of the mTOR/PPARγ axis, arterial remodeling, and improvement of vascular relaxation .
Pharmacokinetics
Future well-designed clinical studies are warranted to determine the optimal human dose, bioavailability, and pharmacokinetic characteristics of this compound .
Result of Action
The molecular and cellular effects of this compound’s action include reducing inflammatory cytokines such as tumor necrosis factor α (TNFα) and Interleukin 6 (IL-6), and increasing anti-inflammatory cytokine IL-4 . It also suppresses caspase-3 activation , enhances the striatal levels of dopamine , and increases the number of surviving neurons .
Action Environment
It is known that the compound’s effects can be influenced by factors such as diet and the presence of other medications
Biochemical Analysis
Biochemical Properties
Anethole trithione plays a significant role in biochemical reactions, particularly in increasing salivary secretion and inhibiting carcinogenesis. It interacts with several enzymes, including glutathione S-transferase, which is involved in detoxification processes. This compound enhances the activity of electrophile detoxification enzymes, thereby contributing to its anti-carcinogenic properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to reduce contractile hyperreactivity in pulmonary hypertension models by interacting with 5-hydroxytryptamine and prostaglandin F2α. Additionally, this compound influences cell signaling pathways, such as the mTOR/PPARγ axis, and modulates gene expression related to oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is rapidly metabolized into 4-hydroxy-anethole trithione via O-demethylation, which demonstrates similar pharmacological activities. This compound also enhances liver glutathione levels and the activity of glutathione-related enzymes, contributing to its detoxification and anti-carcinogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a high lipophilicity but low water solubility, which limits its dissolution and absorption. This compound is quickly metabolized, and its stability and degradation over time can affect its long-term impact on cellular function. Studies have shown that this compound can inhibit tumorigenesis over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses primarily undergo O-demethylation and are eliminated via exhalation as CO2. Higher doses involve side-chain oxidation and epoxidation, with renal excretion predominating. At high doses, this compound can exhibit toxic or adverse effects, including potential liver toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized rapidly into 4-hydroxy-anethole trithione via O-demethylation, catalyzed by cytochromes P450 and flavin-dependent monooxygenases. This metabolite demonstrates similar pharmacological activities to its parent compound. This compound also interacts with enzymes such as glutathione S-transferase, enhancing detoxification processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Despite its poor absorption and bioavailability, it is distributed to target tissues where it exerts its effects. The volume of distribution is limited due to its low water solubility, affecting its localization and accumulation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Anethole trithione can be synthesized through several methods. One common synthetic route involves the reaction of anethole with sulfur to form the dithiole-thione structure. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process includes the purification of the compound to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Anethole trithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent anethole compound.
Substitution: It can undergo substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The reactions are typically conducted under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Scientific Research Applications
Anethole trithione has a broad range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving sulfur-containing compounds.
Biology: It has been studied for its effects on cellular processes and its potential as a chemopreventive agent.
Industry: It is used in the formulation of pharmaceuticals and other therapeutic products.
Comparison with Similar Compounds
Similar Compounds
Anethole: The parent compound of anethole trithione, known for its flavoring properties and some medicinal uses.
Dithiole-thione Derivatives: Other compounds in this class share similar chemical structures and properties.
Uniqueness
Anethole trithione is unique due to its specific therapeutic applications, particularly in increasing salivary secretion and its potential in cancer therapy. Its ability to enhance detoxification enzymes and antioxidant activity sets it apart from other similar compounds .
Properties
IUPAC Name |
5-(4-methoxyphenyl)dithiole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS3/c1-11-8-4-2-7(3-5-8)9-6-10(12)14-13-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLIZBIRMBGUOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=S)SS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046651 | |
Record name | Anethole trithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Epidemiological studies demonstrate that the prevalence of xerostomia and salivary gland hypofunction (SGH) rises with age, and is largely associated with medications and health. In particular, anethole trithione (ATT) is believed to cause an increase in salivary secretion by upregulating the number of muscarinic receptor (whose stimulation is known to increase salivary secretion) sites on the salivary acinar cells. Moreover, the combination use of ATT and pilocarpine is also thought to be effective in a synergistic manner - as ATT increases the number of cell surface receptors on salivary acinar cells, the pilocarpine, which is a parasympathetic agent, stimulates the newly formed receptors. In addition, studies have also shown that the administration of ATT can also enhance the upregulation and release of substance P and alpha-calcitonin gene-related peptide. As receptors for peptides like alpha-calcitonin gene-related peptide are found throughout the body, the increase in these such proteins may modulate a variety of physiological functions in various body systems, even in the gastrointestinal or salivary actions. Regardless, it has been shown that the use of ATT in patients can cause an increase in salivary flow rate in patients with xerostomia caused by senile hypofunction, medication side effects, and oral cancer therapy and has been indicated for use in treating xerostomia associated with conditions like Sjogren's syndrome. Nevertheless, there exist also studies that suggest ATT is generally only effective in managing the symptoms of mild salivary gland hypofunction but is not particularly useful for treating severe salivary gland hypofunction or severe cases of Sjogren's syndrome. ATT is also used as an adjunctive therapy for cholecystitis, gallstone, indigestion, and acute/chronic hepatitis in certain countries like France, Germany, and China. With regards to this particular indication, it is believed that ATT can facilitate raises in the level of glutathione in the liver, and raises in the activity of glutamylcysteine synthetase, glutathione reductase, and glutathione S transferase. All of these effects are consequently intimately involved in the cellular antioxidant activity of glutathione where glutamylcysteine synthetase is the first enzyme involved in the cellular glutathione biosynthesis pathway; where glutathione reductase is necessary for catalyzing the reduction of pathway intermediates to glutathione; and glutathione S transferase catalyze the conjugation of the reduced form of glutathione to xenobiotic substrates for the purpose of detoxification. Finally, glutathione itself is an important antioxidant found in plants, animals, fungi, and some bacteria where it assists in preventing damage to cellular components caused by reactive oxygen species, free radicals, etc. Taken altogether, these various actions are suitable for treating cholecystitis, gall stones, indigestion, and may be used in the assisting treatment of acute and chronic hepatosis. Although the specific mechanism of action for which ATT is seemingly capable of inhibiting tumorigenesis to a certain degree remains to be elucidated, some potential plausible mechanisms have been discussed. One such potential mechanism suggests that ATT has the capability to alter the metabolism of carcinogens by increasing the rate of detoxification of carcinogens in target organs like the liver and colon, thereby decreasing the generation of carcinogen metabolites and reducing parent-carcinogen induced carcinogenesis by way of those agents. And finally, a second potential mechanism proposes that ATT can strikingly increase the antioxidant activities of colonic and liver GST, NAD(P)H:QR, and UDP-GT, therefore eliciting a chemoprotective action. | |
Record name | Anethole trithione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13853 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
532-11-6 | |
Record name | 5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=532-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anetholtrithion [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anethole trithione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13853 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Anethole trithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANETHOLTRITHION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUY32964DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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